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molecular formula C6H3Cl3O B165520 2,3,5-Trichlorophenol CAS No. 933-78-8

2,3,5-Trichlorophenol

Cat. No. B165520
M. Wt: 197.4 g/mol
InChI Key: WWGQHTJIFOQAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001427

Procedure details

44.0 g (0.55 mole) of 50% aqueous sodium hydroxide was added to a mixture of 42.5 g (0.22 mole) of 2,3,5-trichlorophenol and 43.4 g (0.26 mole) of 2-bromobutyric acid, with rapid stirring at an initial temperature of 15° C. The temperature rose to 45° C over the course of the addition during which time a cold water bath was applied. At the completion of the sodium hydroxide addition, the cold bath was removed and the mixture was heated to 110° C for a 15-minute period. Then 50 ml of water, 53 ml of perchloroethylene, and 42 ml of concentrated hydrochloric acid were added and the mixture was heated to 85° C, then phase-separated. The organic layer was cooled and the product, α-(2,3,5-trichlorophenoxy)butyric acid, crystallized. The acid was isolated by filtration to give 43.1 g (69.1% yield) of α-(2,3,5-trichlorophenoxy)butyric acid, m.p. 106°-114° C.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[CH:6][C:5]=1[OH:12].Br[CH:14]([CH2:18][CH3:19])[C:15]([OH:17])=[O:16]>>[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[CH:6][C:5]=1[O:12][CH:14]([CH2:18][CH3:19])[C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
42.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1Cl)Cl)O
Name
Quantity
43.4 g
Type
reactant
Smiles
BrC(C(=O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with rapid stirring at an initial temperature of 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 45° C over the course of the addition during which time a cold water bath
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 110° C for a 15-minute period
ADDITION
Type
ADDITION
Details
Then 50 ml of water, 53 ml of perchloroethylene, and 42 ml of concentrated hydrochloric acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85° C
CUSTOM
Type
CUSTOM
Details
phase-separated
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer was cooled
CUSTOM
Type
CUSTOM
Details
the product, α-(2,3,5-trichlorophenoxy)butyric acid, crystallized
CUSTOM
Type
CUSTOM
Details
The acid was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C(=O)O)CC)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 69.1%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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